

BGB-8035: A Preclinical Assessment in Mantle Cell Lymphoma Models

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Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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Introduction

BGB-8035 is a novel, highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed by BeiGene. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated therapeutic target in various B-cell malignancies, including mantle cell lymphoma (MCL).[1] Mantle cell lymphoma is an aggressive subtype of non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, leading to the overexpression of cyclin D1. While BTK inhibitors have transformed the treatment landscape for MCL, the development of next-generation inhibitors like **BGB-8035** aims to improve upon existing therapies by offering enhanced selectivity and potentially a better safety profile.

This technical guide summarizes the publicly available preclinical information on **BGB-8035**, with a focus on its relevance to mantle cell lymphoma models. It should be noted that detailed quantitative efficacy data and specific experimental protocols for **BGB-8035** in MCL models are not extensively available in the public domain. This document, therefore, provides a framework based on the known characteristics of **BGB-8035** and the established role of BTK inhibition in MCL.

Core Concepts: BTK Inhibition in Mantle Cell Lymphoma

The B-cell receptor signaling pathway is crucial for the survival and proliferation of MCL cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. The activation of BTK leads to the downstream activation of pathways such as NF- κ B and AKT, which promote cell survival and proliferation. By covalently binding to the Cysteine 481 residue in the active site of BTK, inhibitors like **BGB-8035** irreversibly block its kinase activity, thereby disrupting this pro-survival signaling and inducing apoptosis in malignant B-cells.

Preclinical Data Summary for BGB-8035

Publicly available data on **BGB-8035** is limited. The discovery and preclinical characterization of **BGB-8035** have been described, highlighting its high selectivity for BTK over other kinases such as EGFR and Tec.^[1] Efficacy has been demonstrated in general oncology and autoimmune disease models.^[1] A key piece of information for the context of this guide is the mention of demonstrated efficacy in a REC-1 mantle cell lymphoma xenograft mouse model. However, specific quantitative data from these studies, such as IC50 values in a panel of MCL cell lines or detailed tumor growth inhibition data from the REC-1 model, are not available in the public literature.

Table 1: Publicly Available In Vitro Data for BGB-8035

Target	Assay Type	Result	Cell Line	Source
BTK	Kinase Inhibition	IC50: 1.1 nM	N/A	MedChemExpress
TEC	Kinase Inhibition	IC50: 99 nM	N/A	MedChemExpress
EGFR	Kinase Inhibition	IC50: 621 nM	N/A	MedChemExpress

Note: The cell lines used for these kinase inhibition assays are not specified in the available source. Data specific to mantle cell lymphoma cell lines is not publicly available.

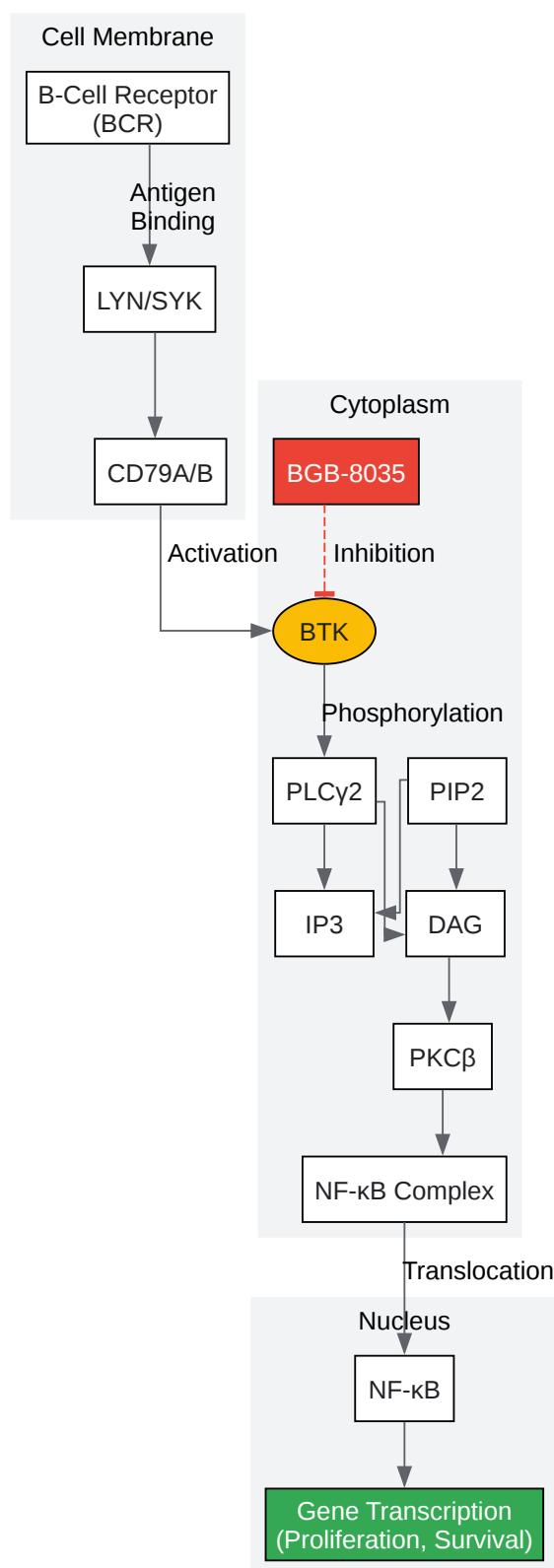
Table 2: Publicly Available In Vivo Data for BGB-8035

Model Type	Cancer Type	Dosing Regimen	Result	Source
Xenograft Mouse Model	REC-1 Mantle Cell Lymphoma	Not Specified	Demonstrated efficacy	ACS Fall 2023 Abstract
Generic Oncology Xenograft Model	Not Specified	7.5, 15, 30 mg/kg, PO, BID	Dose-dependent tumor growth inhibition (TGI) of 64.1%, 73.6%, and 79.9% respectively.	MedChemExpress (Note: The specific xenograft model for these TGI values is not confirmed to be the REC-1 MCL model and should be interpreted with caution in this context.)

Signaling Pathway and Experimental Workflow Visualizations

BTK Signaling Pathway in Mantle Cell Lymphoma

The following diagram illustrates the central role of Bruton's Tyrosine Kinase in the B-cell receptor signaling pathway, which is a critical driver of proliferation and survival in mantle cell lymphoma. **BGB-8035** acts by inhibiting BTK, thereby blocking downstream signaling.

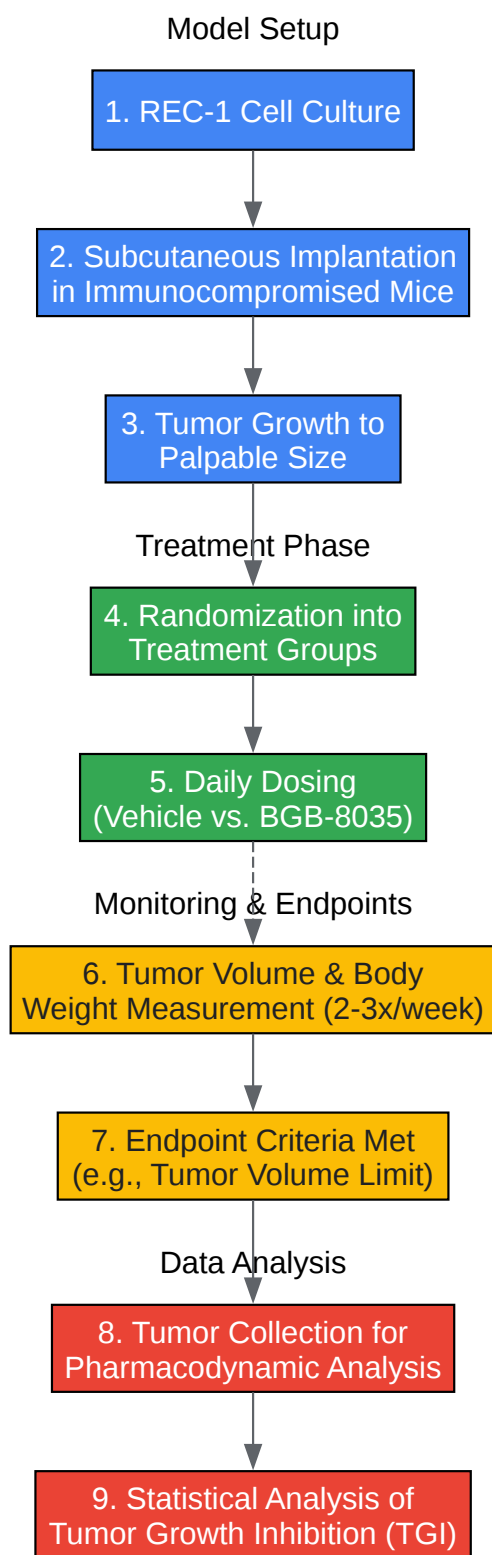


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Caption: B-Cell Receptor (BCR) signaling pathway in Mantle Cell Lymphoma and the inhibitory action of **BGB-8035** on BTK.

Generic Experimental Workflow for a Xenograft Model Study

This diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like **BGB-8035** in a mantle cell lymphoma xenograft mouse model.



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Caption: A generalized experimental workflow for assessing the in vivo efficacy of **BGB-8035** in a mantle cell lymphoma xenograft model.

Experimental Protocols

Detailed experimental protocols for **BGB-8035** in mantle cell lymphoma models are not publicly available. Below are generalized protocols for key experiments typically performed to characterize a BTK inhibitor in this context.

In Vitro Kinase Inhibition Assay (General Protocol)

- Objective: To determine the 50% inhibitory concentration (IC₅₀) of **BGB-8035** against BTK and other kinases.
- Materials: Recombinant human BTK enzyme, appropriate kinase substrate (e.g., a poly-GT peptide), ATP, **BGB-8035**, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 1. Prepare a serial dilution of **BGB-8035** in DMSO.
 2. In a 384-well plate, add the kinase, substrate, and assay buffer.
 3. Add the diluted **BGB-8035** or DMSO (vehicle control) to the wells.
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 6. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
 7. Calculate the percent inhibition for each concentration of **BGB-8035** relative to the vehicle control.
 8. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Mantle Cell Lymphoma Xenograft Model (General Protocol)

- Objective: To evaluate the in vivo anti-tumor efficacy of **BGB-8035** in a mantle cell lymphoma xenograft model.
- Cell Line: REC-1 (or other appropriate MCL cell line).
- Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
- Procedure:
 1. Culture REC-1 cells under standard conditions.
 2. Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of approximately $5-10 \times 10^6$ cells per 100 μL .
 3. Subcutaneously implant the cell suspension into the right flank of each mouse.
 4. Monitor tumor growth using calipers. When tumors reach a mean volume of 150-200 mm^3 , randomize the mice into treatment and control groups.
 5. Prepare the dosing formulation of **BGB-8035** in a suitable vehicle (e.g., 0.5% methylcellulose in water).
 6. Administer **BGB-8035** orally (PO) at specified dose levels (e.g., 7.5, 15, 30 mg/kg) twice daily (BID). The control group receives the vehicle only.
 7. Measure tumor volume and body weight 2-3 times per week.
 8. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint volume.
 9. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
 10. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

BGB-8035 is a highly selective preclinical BTK inhibitor with demonstrated in vivo efficacy in a REC-1 mantle cell lymphoma xenograft model. While the lack of detailed, publicly available quantitative data currently limits a comprehensive assessment of its potency and efficacy in MCL, its high selectivity represents a promising characteristic for a next-generation BTK inhibitor. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of **BGB-8035** in mantle cell lymphoma.

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References

- 1. Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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